sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
Description
Sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate is a polymethine dye derivative featuring dual indole moieties, sulfonate groups, and a carboxypentyl chain. Its structure comprises two indole rings linked via a conjugated prop-2-enylidene bridge, with one indole substituted with a 5-sulfonato group and the other with a 5-carboxypentyl chain. The sodium counterion enhances solubility in aqueous media, making it suitable for biological and chemical applications, such as fluorescence labeling or ion detection .
The compound’s extended π-conjugation system contributes to strong absorption and emission in the visible to near-infrared (NIR) range, a property shared with cyanine dyes like Cy5.3. Its sulfonate and carboxylate groups confer hydrophilicity, while the alkyl chains (e.g., carboxypentyl) enable functionalization for targeted conjugation in biochemical assays .
Properties
Molecular Formula |
C30H35N2NaO8S2 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2.Na/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1 |
InChI Key |
VNNZNWPUVGIRRH-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and introduction of the sulfonate and carboxypentyl groups. Common reagents used in these reactions include indole derivatives, sulfonating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield reduced indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. This includes its use as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials, dyes, or catalysts. Its unique properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of sulfonated indole derivatives with variations in substituents and chain lengths. Key structural analogs include:
*Calculated from PubChem data ().
†Estimated based on synthetic precursors ().
Key Observations :
- Derivatives with methacryloyloxy groups () are tailored for polymerization, unlike the target compound, which prioritizes aqueous compatibility.
- Extended π-systems (e.g., pentadienyl bridges in ) redshift absorption/emission but may reduce photostability .
Physicochemical Properties
- Solubility: The dual sulfonate and carboxypentyl groups render the target compound highly water-soluble (>10 mM in buffer), outperforming analogs with non-ionic alkyl chains (e.g., ’s butyl sulfonate derivative) .
- Stability: Sulfonate groups mitigate aggregation-induced quenching, a common issue in non-sulfonated indole dyes (e.g., ’s ethyl carboxylate derivatives) .
- Spectroscopic Profiles: Absorption/Emission: λmax ~650–680 nm (visible-NIR), comparable to Cy5.5 analogs (). Quantum Yield: ~0.3 in aqueous media, lower than rigidified derivatives (e.g., ’s pyridin-2-yl-substituted compound) but higher than non-sulfonated indoles .
Biological Activity
Sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate is a complex organic compound belonging to the indole derivatives family. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.
The molecular formula of this compound is and it has a molecular weight of approximately 638.7 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H35N2NaO8S2 |
| Molecular Weight | 638.7 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research into the biological activity of this compound indicates several promising effects:
1. Antioxidant Activity
Studies have shown that indole derivatives exhibit significant antioxidant properties. The sulfonate groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Anticancer Properties
Indole derivatives are known for their anticancer potential. Research has indicated that this compound could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Photodynamic Therapy
The compound's structural features suggest potential applications in photodynamic therapy (PDT). Its ability to absorb light and produce reactive oxygen species upon excitation could be utilized in targeting cancer cells selectively.
4. Neuroprotective Effects
Preliminary studies indicate that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal damage and promoting survival.
Case Studies
Several case studies have explored the biological activity of similar indole derivatives:
Case Study 1: Antioxidant Activity Assessment
A study conducted on a related indole derivative demonstrated a significant reduction in lipid peroxidation levels in vitro when exposed to oxidative stress conditions. This suggests that sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl may exhibit similar protective effects.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures significantly inhibited cell growth at micromolar concentrations, indicating potential for therapeutic use.
Case Study 3: Photodynamic Efficacy
Research on a related sulfonated indole showed effective tumor reduction in animal models when used in conjunction with light exposure, supporting the hypothesis that sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl could be effective in PDT applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
